N'-hydroxy-2-(2-phenoxyethylidene)hydrazinecarboximidamide
Description
N’-hydroxy-2-(2-phenoxyethylidene)hydrazinecarboximidamide is a chemical compound with the molecular formula C9H12N4O2 and a molecular weight of 208.21718 This compound is known for its unique structure, which includes a hydrazinecarboximidamide group and a phenoxyethylidene moiety
Properties
Molecular Formula |
C9H12N4O2 |
|---|---|
Molecular Weight |
208.22 g/mol |
IUPAC Name |
1-hydroxy-2-[(E)-2-phenoxyethylideneamino]guanidine |
InChI |
InChI=1S/C9H12N4O2/c10-9(13-14)12-11-6-7-15-8-4-2-1-3-5-8/h1-6,14H,7H2,(H3,10,12,13)/b11-6+ |
InChI Key |
XRSUYGULNSBFMG-IZZDOVSWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)OC/C=N/N=C(/N)\NO |
Canonical SMILES |
C1=CC=C(C=C1)OCC=NN=C(N)NO |
Origin of Product |
United States |
Preparation Methods
The synthesis of N’-hydroxy-2-(2-phenoxyethylidene)hydrazinecarboximidamide typically involves the reaction of hydrazinecarboximidamide with 2-phenoxyacetaldehyde under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
N’-hydroxy-2-(2-phenoxyethylidene)hydrazinecarboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N’-hydroxy-2-(2-phenoxyethylidene)hydrazinecarboximidamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N’-hydroxy-2-(2-phenoxyethylidene)hydrazinecarboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N’-hydroxy-2-(2-phenoxyethylidene)hydrazinecarboximidamide can be compared with other similar compounds, such as:
N’-hydroxy-2-(4-isopropylphenoxy)ethylidenehydrazinecarboximidamide: This compound has a similar structure but with an isopropyl group instead of a phenoxy group, leading to different reactivity and applications.
N’-hydroxy-2-(mesityloxy)ethylidenehydrazinecarboximidamide:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
